5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one
CAS No.: 1393585-07-3
Cat. No.: VC8237528
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
![5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one - 1393585-07-3](/images/structure/VC8237528.png)
Specification
CAS No. | 1393585-07-3 |
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Molecular Formula | C6H7N3O |
Molecular Weight | 137.14 g/mol |
IUPAC Name | 1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one |
Standard InChI | InChI=1S/C6H7N3O/c10-6-5-4(1-2-7-6)3-8-9-5/h3H,1-2H2,(H,7,10)(H,8,9) |
Standard InChI Key | XZMVYWXGZUMIFK-UHFFFAOYSA-N |
SMILES | C1CNC(=O)C2=C1C=NN2 |
Canonical SMILES | C1CNC(=O)C2=C1C=NN2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure (C₆H₇N₃O) comprises:
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A pyrazole ring (positions 1–3) fused to a partially saturated pyridinone ring (positions 4–7).
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A ketone group at position 7, contributing to hydrogen-bonding interactions in biological targets .
Table 1: Key molecular descriptors
Property | Value | Source |
---|---|---|
Molecular weight | 137.14 g/mol | |
SMILES | C1CNC(=O)C2=C1C=NN2 | |
InChIKey | XZMVYWXGZUMIFK-UHFFFAOYSA-N | |
Topological polar surface area (TPSA) | 64.8 Ų |
The planar pyrazole moiety enables π-π stacking with aromatic residues in enzyme active sites, while the saturated pyridinone enhances solubility compared to fully aromatic analogs .
Synthetic Methodologies
Core Scaffold Construction
A representative synthesis involves cyclocondensation strategies:
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Hydrazine cyclization: Reacting γ-keto esters with hydrazine derivatives forms the pyrazole ring. For example, ethyl 3-oxopiperidine-4-carboxylate treated with hydrazine hydrate yields 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine intermediates .
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Oxidation: Subsequent oxidation of the piperidine ring introduces the 7-keto group, as demonstrated using HCl/O₂ systems .
Critical reaction parameters:
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Catalysts: Pd/C facilitates dehydrogenation in later stages .
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Yield optimization: Microwave-assisted synthesis improves efficiency (70–85% yields) .
Pharmacological Applications
Anticancer Activity
Derivatives bearing substitutions at positions 3 and 6 exhibit nanomolar potencies:
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Kinase inhibition: Compound 13c (IC₅₀ = 5.12 µM against Aurora-A kinase) features a 3-trifluoromethyl group and biphenyl substitution at position 6 .
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Antiproliferative effects: N-(4-nitrophenyl)carboxamide analogs (e.g., 6ac) show MIC values of 26.7 µM against Mycobacterium tuberculosis while sparing mammalian cells (CC₅₀ > 50 µM) .
Mechanistic insights:
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Aurora kinase binding: The pyrazole nitrogen forms hydrogen bonds with catalytic lysine (K162 in Aurora-A), while the pyridinone keto group interacts with the hinge region .
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Cytotoxicity modulation: Electron-withdrawing groups (e.g., CF₃) enhance cellular uptake by reducing cLogP (optimal range: 2.5–3.5) .
Structure-Activity Relationships (SAR)
Position 3 Modifications
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Trifluoromethyl groups: Increase metabolic stability (t₁/₂ > 120 min in human microsomes) and target affinity (Kd = 18 nM for CDK5/p25) .
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Hydroxyl substituents: Introduce hydrogen-bond donor capacity, improving selectivity for ALDH1A3 over ALDH1A1 (12-fold in compound 68) .
Position 6 Substitutions
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Aryl groups: Biphenyl moieties enhance π-stacking with Tyr-156 in mTOR kinase, boosting inhibitory activity (IC₅₀ = 7.8 µM for 15h) .
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Pyrrolidinylmethyl chains: Improve blood-brain barrier penetration (PAMPA-BBB permeability > 3.0 × 10⁻⁶ cm/s) .
Pharmacokinetic Profiling
Table 2: ADME properties of select derivatives
Compound | cLogP | Solubility (µg/mL) | CYP3A4 inhibition (%) | Oral bioavailability (%) |
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13g | 2.9 | 12.4 | 22 | 58 |
69 | 3.2 | 8.7 | 15 | 64 |
6ac | 2.1 | 34.6 | 8 | 41 |
Key trends:
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Moderate lipophilicity (cLogP 2–3) balances membrane permeability and aqueous solubility.
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Pyrrolidine-containing analogs show reduced CYP450 inhibition due to decreased basicity .
Future Directions
Targeted Drug Delivery
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Nanoparticle encapsulation: PLGA-based systems improve tumor accumulation (5-fold increase in AUC compared to free drug) .
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PROTAC conjugates: Linking the scaffold to E3 ligase ligands (e.g., VHL) enables degradation of kinase targets (DC₅₀ = 48 nM for BRD4) .
Combination Therapies
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